GSK2820151 is a small molecule compound developed by GlaxoSmithKline, primarily recognized as a selective inhibitor targeting bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are critical in regulating gene expression by recognizing acetylated lysine residues on histones and non-histone proteins. The inhibition of these proteins is particularly relevant in cancer therapy, as they are often implicated in the transcriptional regulation of oncogenes. GSK2820151 has shown promise in preclinical studies for its ability to modulate gene expression associated with cancer progression and inflammation .
GSK2820151 is classified as a bromodomain inhibitor, which falls under the category of epigenetic modulators. These compounds are designed to interfere with protein-protein interactions mediated by bromodomains, thus influencing transcriptional regulation and cellular processes involved in cancer and other diseases .
The synthesis of GSK2820151 involves multiple steps typical of small molecule drug development. The process begins with the construction of the core scaffold, followed by the introduction of various functional groups to enhance selectivity and potency against specific bromodomain targets.
GSK2820151 features a complex molecular structure characterized by a central aromatic core that interacts with the bromodomain binding site. The compound's design allows it to fit into the hydrophobic pocket formed by the bromodomain, crucial for its inhibitory activity.
GSK2820151 primarily acts through competitive inhibition of bromodomains. It binds to the acetyl-lysine recognition site, thereby preventing the recruitment of transcriptional machinery necessary for gene expression.
The mechanism of action involves GSK2820151 binding to the bromodomain of target proteins, disrupting their interaction with acetylated histones. This action leads to a reduction in transcriptional activation of genes associated with cancer cell proliferation and survival.
GSK2820151 is primarily explored for its potential applications in cancer therapy. Its ability to inhibit BET proteins makes it a candidate for treating various malignancies where these proteins play a critical role in tumorigenesis. Additionally, ongoing research investigates its effects on inflammatory diseases due to its influence on transcriptional regulation pathways associated with immune responses .
BET proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic "readers" that recognize acetylated lysine residues on histone tails and transcription factors via their tandem bromodomains (BD1 and BD2). These structurally conserved modules form a hydrophobic acetyl-lysine binding pocket composed of four alpha helices (αZ, αA, αB, αC) and variable ZA/BC loops that confer ligand specificity [2] [4]. BRD4, the most extensively studied BET family member, acts as a central transcriptional coordinator by:
Table 1: BET Protein Functions in Transcriptional Regulation
BET Protein | Key Interacting Partners | Transcriptional Function | Disease Link |
---|---|---|---|
BRD4 | P-TEFb, Mediator, NSD3 | Pol II elongation, enhancer activation | NUT carcinoma, AML, solid tumors |
BRD2 | E2F, HATs/HDACs | Cell cycle progression, chromatin remodeling | DLBCL, autoimmune diseases |
BRD3 | GATA1 | Erythroid differentiation | AML, hematological malignancies |
BRDT | Testis-specific factors | Spermatogenesis | N/A |
Therapeutic targeting of BET bromodomains is grounded in their pathogenic roles across oncology, inflammation, and autoimmune disorders:
Table 2: Key Disease Mechanisms Involving BET Proteins
Disease Category | Molecular Mechanism | Transcriptional Targets | Therapeutic Rationale |
---|---|---|---|
NUT Midline Carcinoma | BRD4-NUT fusion oncoprotein | NUT-dependent genes | Bromodomain disruption induces differentiation [9] [10] |
Acute Myeloid Leukemia | BRD4 sustains oncogene expression | MYC, BCL2, CDK6 | Synthetic lethality with existing mutations [3] [10] |
Autoimmune Diabetes | BRD4-p65 complex activation | Pro-inflammatory cytokines (e.g., IL-6) | Selective NF-κB inhibition [1] |
Prostate Cancer | BRD4-AR transcriptional synergy | Androgen receptor targets | Overcoming resistance to hormonal therapy [4] |
GSK2820151 represents a strategic evolution in bromodomain drug discovery, addressing limitations of first-generation BET inhibitors:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7